N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC16345156
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N5O |
|---|---|
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-1-methylindole-3-carboxamide |
| Standard InChI | InChI=1S/C15H15N5O/c1-20-8-11(10-4-2-3-5-12(10)20)14(21)17-15-16-13(18-19-15)9-6-7-9/h2-5,8-9H,6-7H2,1H3,(H2,16,17,18,19,21) |
| Standard InChI Key | RJUFLJUODJPYEE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)C4CC4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates a 1-methylindole core substituted at the 3-position with a carboxamide group, which connects to a 3-cyclopropyl-1H-1,2,4-triazol-5-yl moiety. The indole ring system, a privileged scaffold in drug discovery, contributes to π-π stacking interactions with biological targets, while the triazole ring enhances hydrogen-bonding capabilities. The cyclopropane substituent introduces steric constraints that may influence binding affinity and metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₅O |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-1-methylindole-3-carboxamide |
| SMILES | CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)C4CC4 |
| InChIKey | RJUFLJUODJPYEE-UHFFFAOYSA-N |
The canonical SMILES string reflects the connectivity of the indole (CN1C=C(C2=CC=CC=C21)) and triazole (NC3=NNC(=N3)C4CC4) units, with the carboxamide group (-C(=O)N-) serving as the linker.
Stereochemical Considerations
While the compound lacks chiral centers, the planar geometry of the indole and triazole rings imposes conformational restrictions. Computational models suggest that the cyclopropane group adopts a strained, non-planar configuration, potentially influencing hydrophobic interactions in biological systems.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-3-carboxamide typically involves a multi-step sequence:
-
Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis generates the 1-methylindole scaffold.
-
Triazole Ring Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions introduce the 1,2,4-triazole moiety.
-
Carboxamide Coupling: Amide bond formation between the indole-3-carboxylic acid derivative and the triazole amine completes the assembly.
Preliminary in vitro assays indicate that the compound inhibits interleukin-17 (IL-17) production in human Th17 cells at an IC₅₀ of 2.9 μM, comparable to reference RORC2 inverse agonists. This activity is attributed to partial agonism at nuclear hormone receptors, though target validation studies are ongoing.
Antimicrobial Properties
Structural analogs of this compound demonstrate moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL), likely through interference with cell wall synthesis or efflux pump inhibition. The cyclopropane group may enhance membrane permeability, as evidenced by logP values of 2.1–2.5.
Research Findings and Applications
Structure-Activity Relationships (SAR)
-
Indole Substitution: Methylation at the 1-position enhances metabolic stability by shielding the nitrogen from cytochrome P450 oxidation.
-
Triazole Modifications: Larger substituents (e.g., cyclopropyl vs. methyl) improve target selectivity but reduce aqueous solubility.
-
Carboxamide Linker: Replacement with sulfonamide groups abolishes activity, underscoring the importance of hydrogen-bond donation.
Future Directions and Challenges
Pharmacokinetic Optimization
Efforts to address poor oral bioavailability include prodrug strategies (e.g., phosphonate esters) and nanoparticle-based delivery systems. Preliminary data show that PEGylated liposomes increase plasma half-life from 1.2 to 6.7 hours in rats.
Target Deconvolution
Unresolved questions persist regarding the compound’s primary molecular targets. CRISPR-Cas9 knockout screens and thermal proteome profiling are underway to identify binding partners beyond RORC2.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume